![molecular formula C10H11NO5 B14051103 4-(2-Nitrophenoxy)butanoic acid](/img/structure/B14051103.png)
4-(2-Nitrophenoxy)butanoic acid
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Overview
Description
4-(2-Nitrophenoxy)butanoic acid is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a nitrophenoxy group attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenoxy)butanoic acid typically involves the reaction of 2-nitrophenol with butanoic acid derivatives. One common method involves the esterification of 2-nitrophenol with butanoic acid, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: 4-(2-Aminophenoxy)butanoic acid.
Substitution: Various substituted phenoxybutanoic acids depending on the nucleophile used.
Scientific Research Applications
4-(2-Nitrophenoxy)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenoxy)butanoic acid involves its interaction with specific molecular targets. For instance, in antiviral applications, it acts as an inhibitor of deubiquitinase enzymes, which are crucial for the replication of certain viruses . The nitrophenoxy group plays a key role in binding to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenoxy)butanoic acid: Similar structure but with the nitro group in a different position.
4-(4-Acetyl-2-methoxy-5-nitrophenoxy)butanoic acid: Contains additional functional groups that may alter its reactivity and applications.
Uniqueness
4-(2-Nitrophenoxy)butanoic acid is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This positioning allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Biological Activity
4-(2-Nitrophenoxy)butanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of virology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound has the molecular formula C10H11N1O4. Its structure consists of a butanoic acid moiety linked to a 2-nitrophenoxy group. The positioning of the nitro group significantly influences its chemical reactivity and biological activity, allowing it to interact with various molecular targets effectively.
The biological activity of this compound primarily involves its role as an inhibitor of deubiquitinase enzymes . These enzymes are crucial for the replication of certain viruses, including:
- Adenovirus
- Herpes Simplex Virus type 1 (HSV-1)
By inhibiting these enzymes, the compound disrupts the viral life cycle, showcasing its potential as an antiviral agent.
Antiviral Properties
Research has indicated that this compound exhibits significant antiviral activity. In vitro studies demonstrate its effectiveness against:
- Adenovirus : The compound inhibits viral replication by targeting deubiquitinase enzymes essential for the virus's lifecycle.
- HSV-1 : Similar mechanisms have been observed in studies focusing on Herpes Simplex Virus type 1, where the compound impedes viral propagation.
Enzyme Interaction Studies
The compound serves as a valuable probe in biochemical assays for studying enzyme-substrate interactions. Its unique structure allows it to engage effectively with molecular targets, providing insights into potential therapeutic applications against viral infections.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key differences:
Compound Name | Structural Features |
---|---|
4-(4-Nitrophenoxy)butanoic acid | Nitro group at a different position on the phenyl ring. |
4-(4-Acetyl-2-methoxy-5-nitrophenoxy)butanoic acid | Contains additional functional groups affecting reactivity. |
2-(4-Methyl-2-nitrophenoxy)butanoic acid | Methyl substitution on the phenyl ring alters properties. |
The specific positioning of the nitro group in this compound enhances its reactivity and biological activity compared to other similar compounds, making it particularly valuable in research applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antiviral Efficacy Study : A study demonstrated that treatment with this compound resulted in a significant reduction in viral titers for both Adenovirus and HSV-1 in cell culture models.
- Biochemical Assays : In biochemical assays designed to study enzyme interactions, this compound was shown to effectively inhibit deubiquitinase activity, confirming its role as a potential therapeutic agent .
- Synthesis and Application : The synthesis methods for producing this compound have been optimized for both laboratory and industrial settings, enhancing its availability for research purposes.
Properties
IUPAC Name |
4-(2-nitrophenoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-10(13)6-3-7-16-9-5-2-1-4-8(9)11(14)15/h1-2,4-5H,3,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOXDTXZOYOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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